N-(9H-fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-6-morpholin-4-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-22(20-7-8-21(25-24-20)26-9-11-28-12-10-26)23-17-5-6-19-16(14-17)13-15-3-1-2-4-18(15)19/h1-8,14H,9-13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUVMFUVFAJMBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the fluorenyl precursor, which is then reacted with a morpholine derivative under controlled conditions to form the intermediate. This intermediate is further reacted with a pyridazine carboxamide derivative to yield the final product. The reactions often require specific catalysts, solvents, and temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include fluorenone derivatives, reduced amine derivatives, and substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(9H-fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide has been investigated for its therapeutic properties, particularly as an inhibitor of cytokine-mediated diseases. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF) and interleukins (IL-1, IL-6, IL-8), making it a candidate for treating conditions like rheumatoid arthritis, multiple sclerosis, and certain cancers .
Case Study: Inhibition of Cytokine Production
In preclinical studies, this compound demonstrated efficacy in reducing TNF-alpha levels in animal models of rheumatoid arthritis. The results suggested its potential as a therapeutic agent in autoimmune diseases characterized by excessive cytokine production.
Anticancer Activity
The compound has shown promise in various cancer models, exhibiting mechanisms that induce apoptosis in cancer cells. This activity is linked to the modulation of specific signaling pathways involved in cell proliferation and survival.
Case Study: Breast Cancer Model
In studies involving breast cancer cell lines, treatment with this compound resulted in significant tumor size reduction compared to control groups. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression.
Antimicrobial Properties
Preliminary studies have suggested that this compound may possess antimicrobial activity against various bacterial strains. However, further research is required to validate these findings and elucidate the underlying mechanisms.
Case Study: Antimicrobial Testing
In vitro testing against common bacterial pathogens indicated that the compound exhibited inhibitory effects, suggesting potential applications in developing new antimicrobial agents.
Material Science Applications
Beyond its biological implications, this compound has been explored for use in advanced materials such as organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for incorporation into electronic devices.
Table: Comparison with Similar Compounds
| Compound Name | Application Area | Unique Features |
|---|---|---|
| This compound | Medicinal Chemistry, Material Science | Inhibits cytokines; OLED applications |
| N-(9H-fluoren-2-yl)-1-phenylmethanimine | Organic Synthesis | Less complex structure |
| 9H-fluoren-2-yl isocyanate | Polymer Chemistry | Used in polymerization reactions |
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(9H-fluoren-2-yl)-1-phenylmethanimine
- N-(7-nitro-9H-fluoren-2-yl)-1-phenylmethanimine
- 9H-fluoren-2-yl isocyanate
Uniqueness
N-(9H-fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide is unique due to its combination of a fluorenyl group, a morpholine ring, and a pyridazine carboxamide moiety. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Biological Activity
N-(9H-fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide is a compound of interest in medicinal chemistry, particularly in cancer research and cytokine inhibition. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound features a unique structure combining a fluorenyl moiety with a morpholinopyridazine core, which is believed to contribute to its biological activity. The carboxamide group plays a crucial role in enhancing solubility and bioavailability, making it a suitable candidate for pharmaceutical development.
1. Caspase Activation and Apoptosis Induction
Research indicates that derivatives of the fluorenyl structure, including this compound, exhibit significant apoptotic activity through caspase activation. In studies involving human cancer cell lines such as T47D (breast cancer), HCT116 (colon cancer), and SNU398 (hepatocellular carcinoma), compounds similar to this one demonstrated sub-micromolar potency in inducing apoptosis via caspase pathways .
2. Cytokine Inhibition
The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor (TNF) and Interleukins (IL-1, IL-6, IL-8). This inhibition is particularly relevant in conditions characterized by excessive cytokine production, such as rheumatoid arthritis and other autoimmune diseases . The mechanism is believed to involve the inhibition of p38 MAP kinase, a critical regulator in cytokine signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Cell Line/Model | EC50 (µM) | Notes |
|---|---|---|---|---|
| Apoptosis Induction | Caspase Activation | T47D | <0.5 | Effective in inducing apoptosis |
| Cytokine Inhibition | ELISA for TNF levels | In vitro models | N/A | Significant reduction in TNF production |
| Cell Growth Inhibition | MTT Assay | HCT116 | 0.15 | Strong growth inhibition observed |
Case Study 1: Apoptosis Induction in Cancer Cells
A study conducted on this compound revealed that it effectively induced apoptosis in T47D cells. The compound was found to activate caspases 3 and 7, leading to cell cycle arrest at the G2/M phase followed by apoptosis as confirmed by flow cytometry analysis .
Case Study 2: Cytokine Production Inhibition
In an investigation focusing on inflammatory diseases, the compound demonstrated a significant ability to inhibit TNF production in vitro. This effect was linked to its capacity to block p38 MAP kinase activity, suggesting potential therapeutic applications in treating inflammatory conditions .
Conclusion and Future Directions
This compound exhibits promising biological activities, particularly in inducing apoptosis in cancer cells and inhibiting cytokine production. These properties highlight its potential as a therapeutic agent for cancer treatment and inflammatory diseases. Future research should focus on optimizing its pharmacological profile and exploring its efficacy in vivo.
Q & A
Q. What are the key synthetic routes for N-(9H-fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide, and how is structural purity ensured?
The synthesis typically involves multi-step reactions, leveraging fluorenyl and pyridazine precursors. For example:
- Step 1: Coupling of a fluorenylamine derivative with a functionalized pyridazine intermediate under reflux conditions (e.g., glacial acetic acid, 4–24 hours) .
- Step 2: Introduction of the morpholine moiety via nucleophilic substitution or amidation .
- Step 3: Purification via recrystallization (ethanol/water) or column chromatography .
Characterization Methods:
| Technique | Purpose | Example Data from Evidence |
|---|---|---|
| ¹H NMR | Confirm substituent connectivity | Resonance peaks for fluorenyl H (δ 7.2–8.1 ppm) |
| ESI-MS | Verify molecular weight | [M+H]⁺ at m/z 420.2 (calculated) |
| HPLC | Assess purity (>95%) | Retention time: 12.3 min (C18 column, acetonitrile/water) |
Q. What are the primary applications of this compound in medicinal chemistry?
The compound’s heterocyclic core (pyridazine) and fluorenyl group suggest:
- Antimicrobial activity: Analogous fluorenyl-pyridazine hybrids show inhibition against S. aureus (MIC: 8 µg/mL) .
- Pharmacological targeting: Potential modulation of kinase or topoisomerase enzymes due to structural similarity to pyridazine-based inhibitors .
- Drug delivery: Fluorenyl groups enhance lipophilicity, improving blood-brain barrier penetration .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
-
Critical Variables:
Variable Optimization Strategy Evidence Support Temperature Reflux at 80–100°C for 6–8 hours Higher yields (74–92%) Catalyst Use of DMAP (4-dimethylaminopyridine) Accelerates amidation Solvent Ethanol/glacial acetic acid (1:1) Balances polarity and reactivity -
Yield Comparison:
Derivative Yield (%) Conditions Fluorenyl-thiazepane analog 86 Reflux, 12 h Pyrido-phenoxazine analog 74 Acetic acid, 4 h
Q. How to resolve contradictions in bioactivity data across studies?
Discrepancies in antimicrobial or cytotoxicity results may arise from:
- Purity variances: Validate via HPLC (e.g., >98% purity threshold) .
- Assay conditions: Standardize protocols (e.g., broth microdilution for MIC) .
- Structural analogs: Compare with N-(3-fluorophenyl)pyridazine derivatives to isolate pharmacophore contributions .
Recommended Workflow:
Re-synthesize compound under controlled conditions .
Validate purity and structure (NMR, MS) .
Re-test bioactivity in triplicate with positive/negative controls .
Q. What computational methods predict the compound’s mechanism of action?
- Molecular Docking: Simulate binding to E. coli DNA gyrase (PDB: 1KZN) to assess inhibition potential .
- QSAR Modeling: Correlate substituent electronegativity (e.g., morpholine’s electron-rich N) with antimicrobial activity .
- MD Simulations: Analyze stability of compound-protein complexes over 100 ns trajectories .
Q. How to address challenges in crystallographic characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
